molecular formula C29H24NOP B8258522 (3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

(3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Cat. No.: B8258522
M. Wt: 433.5 g/mol
InChI Key: UXWPDFVMDGJHPP-UHSQPCAPSA-N
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Description

The compound (3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a chiral phosphine ligand. It is notable for its application in asymmetric catalysis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s unique structure, which includes both a phosphine and an oxazole moiety, allows it to coordinate effectively with transition metals, making it a valuable tool in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves several key steps:

    Formation of the Indeno[1,2-d]oxazole Core: This step involves the cyclization of a suitable precursor, often through a condensation reaction.

    Introduction of the Diphenylphosphino Group: This is usually achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, where a diphenylphosphine reagent is introduced to the benzyl position.

    Chiral Resolution: The final step often involves the resolution of the racemic mixture to obtain the desired (3aS,8aR) enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the chiral resolution step. Continuous flow chemistry techniques might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine moiety, forming phosphine oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or organometallic reagents (e.g., Grignard reagents) are often employed.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced oxazole derivatives.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

Chemistry

The compound is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions. It is particularly effective in the formation of carbon-carbon and carbon-heteroatom bonds, making it valuable in the synthesis of complex organic molecules.

Biology and Medicine

In medicinal chemistry, the compound’s ability to form stable complexes with transition metals makes it useful in the development of metal-based drugs. It can also be used in the synthesis of biologically active molecules, potentially leading to new therapeutic agents.

Industry

In the chemical industry, the compound’s role in catalysis can be leveraged for the efficient production of fine chemicals and pharmaceuticals. Its use in asymmetric synthesis is particularly valuable for producing enantiomerically pure compounds, which are often required in drug development.

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand in transition metal catalysis. The phosphine moiety coordinates with the metal center, stabilizing the catalytic complex and facilitating the desired reaction. The oxazole ring can also participate in coordination, further enhancing the compound’s effectiveness. The specific molecular targets and pathways involved depend on the particular reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.

    (S)-Phos: A chiral phosphine ligand with a similar structure but different substituents.

    ®-Segphos: A chiral diphosphine ligand used in various catalytic reactions.

Uniqueness

The unique combination of a phosphine and an oxazole moiety in (3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole provides distinct advantages in terms of coordination chemistry and catalytic activity. Its ability to form stable complexes with transition metals and facilitate enantioselective reactions sets it apart from other similar compounds.

Properties

IUPAC Name

[2-[[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]methyl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24NOP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)27-18-10-8-12-22(27)20-28-30-29-25-17-9-7-11-21(25)19-26(29)31-28/h1-18,26,29H,19-20H2/t26-,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWPDFVMDGJHPP-UHSQPCAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)CC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)CC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24NOP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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